molecular formula C13H15NO3 B8129202 Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate

Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate

Cat. No.: B8129202
M. Wt: 233.26 g/mol
InChI Key: CMNQTUZFTLXAMS-UHFFFAOYSA-N
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Description

Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate: is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 1-methyl-3-oxocyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate typically involves the reaction of 3-oxocyclobutanecarboxylic acid with benzyl alcohol in the presence of a coupling reagent such as diphenyl phosphoryl azide (DPPA) and a base like triethylamine. The reaction is carried out in a solvent mixture of tetrahydrofuran (THF) and toluene at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction scalability, purification processes, and cost-effectiveness of reagents.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the benzyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the 1-methyl-3-oxocyclobutyl moiety can provide steric effects that influence the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate is unique due to the presence of the 1-methyl group on the cyclobutyl ring, which can influence its reactivity and binding properties compared to similar compounds without this substitution. This structural difference can lead to variations in biological activity and chemical behavior, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

benzyl N-(1-methyl-3-oxocyclobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(7-11(15)8-13)14-12(16)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNQTUZFTLXAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Crude benzyl (1-methyl-3-methylidenecyclobutyl)carbamate (20.6 mmol) was dissolved in THF (10 mL), then water (0.100 mL), 2,6-dimethylpyridine (0.400 mL, 3.4 mmol), OsO4 (2.5% wt in 2-methyl-2-propanol, 0.340 mL, 0.027 mmol), and PhI(OAc)2 (1.0 g, 3.07 mmol) were added and the reaction mixture was stirred at rt for 3 hrs. The reaction was quenched with sat. sodium thiosulfate (20 mL) and extracted with EtOAc (two×30 mL). The combined organics were washed with sat. aqueous copper sulfate (three×50 mL), dried over MgSO4 and concentrated. The residue was purified via flash chromatography (eluting with 10%-20% EtOAc/heptanes) to give the title compound (558 mg, 12% yield) as a colorless oil. 1H NMR (400 MHz, chloroform-d) δ ppm 7.31-7.47 (m, 5H) 5.12 (s, 3H) 3.36-3.64 (m, 2H) 2.96-3.12 (m, 2H) 1.63 (s, 3H)); m/z (APCI+) for C13H15NO3 234.20 (M+H)+.
Quantity
20.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.34 mL
Type
catalyst
Reaction Step Two
Yield
12%

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